molecular formula C9H16Cl2N2S B13461232 4,5-Dimethyl-2-(pyrrolidin-2-yl)-1,3-thiazole dihydrochloride

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1,3-thiazole dihydrochloride

Cat. No.: B13461232
M. Wt: 255.21 g/mol
InChI Key: JWUYYQRLNISDNC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1,3-thiazole dihydrochloride is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(pyrrolidin-2-yl)-1,3-thiazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-pyrrolidinone with 2-bromo-4,5-dimethylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1,3-thiazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1,3-thiazole dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(pyrrolidin-2-yl)-1,3-thiazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
  • 4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole

Uniqueness

4,5-Dimethyl-2-(pyrrolidin-2-yl)-1,3-thiazole dihydrochloride is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with imidazole or benzimidazole rings. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H16Cl2N2S

Molecular Weight

255.21 g/mol

IUPAC Name

4,5-dimethyl-2-pyrrolidin-2-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C9H14N2S.2ClH/c1-6-7(2)12-9(11-6)8-4-3-5-10-8;;/h8,10H,3-5H2,1-2H3;2*1H

InChI Key

JWUYYQRLNISDNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2CCCN2)C.Cl.Cl

Origin of Product

United States

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